Morphinan-3-ol, 17-oxide, (-)-
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Overview
Description
Morphinan-3-ol, 17-oxide, (-)- is a compound belonging to the morphinan class of chemicals. Morphinans are a group of psychoactive substances that include well-known opioids like morphine, codeine, and thebaine. These compounds are characterized by their unique nitrogen-containing fused polycyclic structure, which includes a piperidine and an aromatic ring. Morphinan-3-ol, 17-oxide, (-)- is a derivative of this class and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphinan derivatives typically involves several steps, starting with cyclohexanone intermediates. One common approach is the amination of 2-hydroxymethylenecyclohexanone, followed by reaction with malonic ester to afford hexahydroisoquinoline. This intermediate is then decarboxylated and converted to tetrahydroisoquinoline via a chloro intermediate . The final steps involve specific modifications to introduce the desired functional groups, such as the 17-oxide and 3-ol groups.
Industrial Production Methods
Industrial production of morphinan derivatives often involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 17-oxide, (-)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morphinan-3-ol, 17-oxide, (-)- can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other morphinan derivatives.
Biology: Investigated for its interactions with opioid receptors and potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of morphinan-3-ol, 17-oxide, (-)- involves its interaction with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the activation of G protein-coupled signaling pathways, resulting in analgesic effects. The compound’s structure allows it to bind selectively to these receptors, modulating pain perception and providing relief from severe pain .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain.
Thebaine: A precursor for the synthesis of other opioids but not used therapeutically due to its toxicity.
Uniqueness
Morphinan-3-ol, 17-oxide, (-)- is unique due to its specific functional groups, which confer distinct pharmacological properties. Unlike some other morphinan derivatives, it has been designed to minimize side effects while retaining analgesic efficacy .
Properties
CAS No. |
63868-06-4 |
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Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(1R,9R,10R)-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H21NO2/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,14(11)10-12)7-8-17(15)19/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1 |
InChI Key |
PYSLAXNKITVDGO-NUEKZKHPSA-N |
Isomeric SMILES |
C1CC[C@@]23CC[NH+]([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)[O-] |
Canonical SMILES |
C1CCC23CC[NH+](C(C2C1)CC4=C3C=C(C=C4)O)[O-] |
Origin of Product |
United States |
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